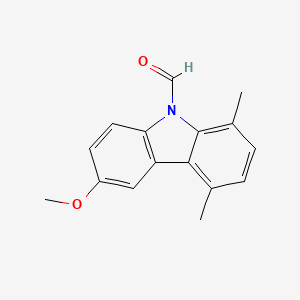
6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde is a complex organic compound belonging to the carbazole family. Carbazoles are tricyclic aromatic compounds with a nitrogen atom in the central ring, and they are known for their diverse biological and chemical properties. This particular compound has a methoxy group at the 6th position, methyl groups at the 1st and 4th positions, and a formyl group at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde typically involves multiple steps, starting with the formation of the carbazole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The reaction conditions often require high temperatures and strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the high temperatures and pressures required for the reactions. The use of catalysts and optimized reaction conditions can help improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, this compound is being studied for its potential use in medical applications, such as the treatment of infections and cancer.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
6-Methoxy-1,4-dimethyl-9H-carbazole: This compound lacks the formyl group at the 9th position.
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde: This compound has the formyl group at the 3rd position instead of the 9th position.
Uniqueness: 6-Methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde is unique due to the presence of the formyl group at the 9th position, which significantly affects its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
6-methoxy-1,4-dimethylcarbazole-9-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-10-4-5-11(2)16-15(10)13-8-12(19-3)6-7-14(13)17(16)9-18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFJHZUIKUXSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)OC)N(C2=C(C=C1)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
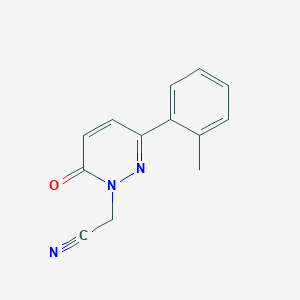
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2979355.png)

![1-[1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2979359.png)
![6-chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2979361.png)

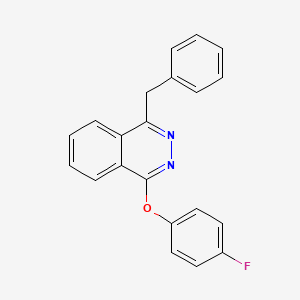
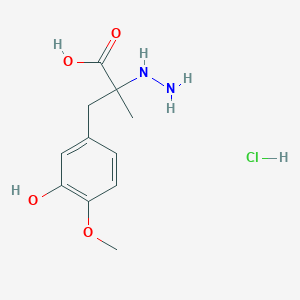
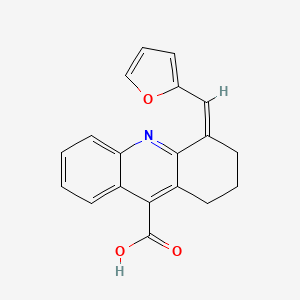
![N-methyl-2-[2-(1-methylpiperidin-4-ylidene)hydrazino]pyridine-3-sulfonamide](/img/structure/B2979368.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2979369.png)
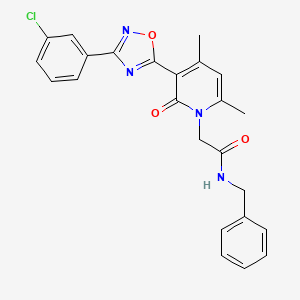
![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2979372.png)
![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2979373.png)
